molecular formula C13H16N2 B170223 4-(Cyclohexylamino)benzonitrile CAS No. 180336-49-6

4-(Cyclohexylamino)benzonitrile

Cat. No.: B170223
CAS No.: 180336-49-6
M. Wt: 200.28 g/mol
InChI Key: KCAYROWWJMYZIK-UHFFFAOYSA-N
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Description

4-(Cyclohexylamino)benzonitrile is an organic compound with the chemical formula C13H16N2. It is characterized by the presence of a benzonitrile group attached to a cyclohexylamino group.

Preparation Methods

The synthesis of 4-(Cyclohexylamino)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzonitrile with cyclohexylamine under suitable conditions. This reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods may involve the use of more efficient catalytic processes to enhance yield and reduce reaction time. For example, the use of ionic liquids as catalysts has been explored to achieve greener and more sustainable synthesis routes .

Chemical Reactions Analysis

4-(Cyclohexylamino)benzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 4-(Cyclohexylamino)benzylamine.

    Substitution: The compound can participate in substitution reactions where the benzonitrile group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

4-(Cyclohexylamino)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Cyclohexylamino)benzonitrile involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-(Cyclohexylamino)benzonitrile can be compared with other similar compounds such as:

Properties

IUPAC Name

4-(cyclohexylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h6-9,12,15H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCAYROWWJMYZIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50460150
Record name 4-(cyclohexylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50460150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180336-49-6
Record name 4-(cyclohexylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50460150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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